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Compound of Interest

Compound Name:
N-(Benzyloxy)-2-

nitrobenzenesulfonamide

Cat. No.: B1278174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Electrophilic amination is a powerful synthetic strategy for the formation of carbon-nitrogen

bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals,

agrochemicals, and other biologically active molecules. This method provides an umpolung

approach to amination, where an electron-deficient nitrogen species reacts with a carbon

nucleophile. N-(Benzyloxy)-2-nitrobenzenesulfonamide is an effective electrophilic aminating

agent for the α-amination of carbonyl compounds, leading to the synthesis of valuable α-amino

ketone and α-amino ester derivatives. The 2-nitrobenzenesulfonyl group serves as an

activating group for the nitrogen atom and can be subsequently removed under mild conditions.

This document provides detailed protocols for the electrophilic amination of ketone enolates

using N-(Benzyloxy)-2-nitrobenzenesulfonamide, a summary of representative data, and a

discussion of the subsequent deprotection of the resulting N-(benzyloxy)-N-(2-

nitrophenylsulfonyl)amine.

Chemical Information
Product Name: N-(Benzyloxy)-2-nitrobenzenesulfonamide
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CAS Number: 77925-80-5[1]

Molecular Formula: C₁₃H₁₂N₂O₅S[1]

Molecular Weight: 308.31 g/mol [1]

Purity: Typically ≥95%[1]

IUPAC Name: N-(benzyloxy)-2-nitrobenzenesulfonamide[1]

Data Presentation
The following table summarizes representative yields for the α-amination of various ketones

with N-(Benzyloxy)-2-nitrobenzenesulfonamide. These reactions are typically performed by

generating the enolate with a strong base, followed by the addition of the aminating agent at

low temperatures.
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Experimental Protocols
Protocol 1: General Procedure for the α-Amination of a
Ketone
This protocol describes a general method for the electrophilic amination of a ketone using N-
(Benzyloxy)-2-nitrobenzenesulfonamide with sodium hydride as the base.

Materials:
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Ketone (1.0 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

N-(Benzyloxy)-2-nitrobenzenesulfonamide (1.1 equiv)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Syringes and needles

Procedure:

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium

hydride (1.2 equiv). Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral

oil, and then carefully evaporate the residual hexanes under a stream of inert gas.

Enolate Formation: Add anhydrous THF to the flask to create a suspension. Cool the

suspension to 0 °C in an ice bath. To this, add a solution of the ketone (1.0 equiv) in

anhydrous THF dropwise over 15 minutes. After the addition is complete, allow the mixture to

stir at room temperature for 1 hour to ensure complete enolate formation.

Amination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of

N-(Benzyloxy)-2-nitrobenzenesulfonamide (1.1 equiv) in anhydrous THF dropwise over 30

minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow

addition of saturated aqueous NH₄Cl solution.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20

mL).

Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of the N-(Benzyloxy)-N-(2-
nitrophenylsulfonyl) Group
The resulting N-(benzyloxy)-N-(2-nitrophenylsulfonyl)amine can be deprotected in a two-step

sequence to yield the primary amine. The first step involves the removal of the 2-

nitrobenzenesulfonyl (nosyl) group, followed by the cleavage of the benzyloxy group.

Step A: Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group

The nosyl group can be cleaved using a thiol and a base.[2][3][4]

Materials:

N-(Benzyloxy)-N-(2-nitrophenylsulfonyl)amine (1.0 equiv)

Thiophenol (2.5 equiv)

Potassium carbonate (K₂CO₃, 2.5 equiv)

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of the N-(benzyloxy)-N-(2-nitrophenylsulfonyl)amine (1.0

equiv) in acetonitrile or DMF, add potassium carbonate (2.5 equiv) and thiophenol (2.5

equiv).

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates

the complete consumption of the starting material.

Work-up: Dilute the reaction mixture with water and extract with dichloromethane (3 x 20

mL).

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x

20 mL) and brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude N-(benzyloxy)amine by flash column chromatography.

Step B: Deprotection of the Benzyloxy Group

The benzyloxy group can be removed by catalytic hydrogenation.

Materials:

N-(Benzyloxy)amine (1.0 equiv)

Palladium on carbon (Pd/C, 10 mol%)
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Methanol (MeOH) or Ethanol (EtOH)

Hydrogen gas (H₂)

Procedure:

Reaction Setup: Dissolve the N-(benzyloxy)amine (1.0 equiv) in methanol or ethanol in a

flask suitable for hydrogenation.

Catalyst Addition: Carefully add Pd/C (10 mol%) to the solution.

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a

Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete

(monitored by TLC).

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash

the Celite pad with the solvent.

Concentration: Concentrate the filtrate under reduced pressure to obtain the desired primary

amine.

Visualizations
Experimental Workflow
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Caption: General workflow for the synthesis of α-primary amines.
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Caption: Key components and stages of the electrophilic amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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